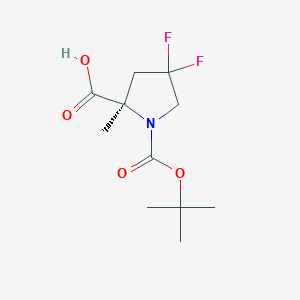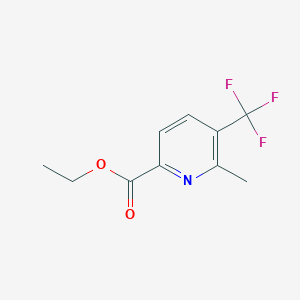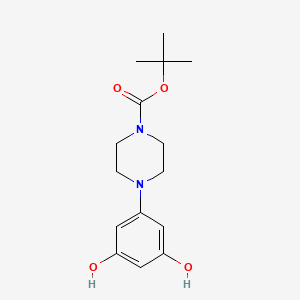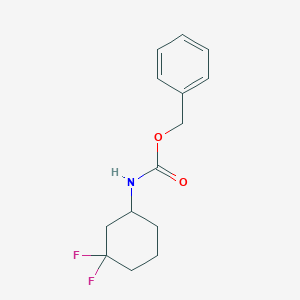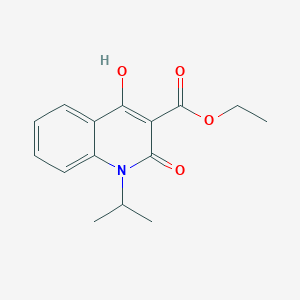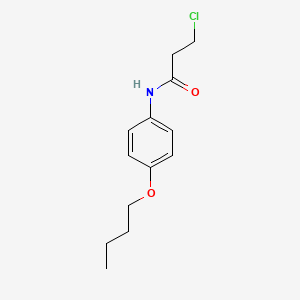
N-(4-butoxyphenyl)-3-chloropropanamide
Descripción general
Descripción
“N-(4-butoxyphenyl)-3-chloropropanamide” is a compound that likely contains a butoxyphenyl group (a phenyl ring with a butoxy substituent) and a 3-chloropropanamide group (a three-carbon chain with a chlorine atom and an amide group). The exact structure and properties would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “N-(4-butoxyphenyl)-3-chloropropanamide” would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Aplicaciones Científicas De Investigación
Herbicide Analysis and Environmental Impact
- N-(4-butoxyphenyl)-3-chloropropanamide derivatives are studied for their potential in analyzing herbicides. Research by Wintersteiger, Goger, & Krautgartner (1999) developed a method for detecting chlorophenoxy acids, a group of toxic compounds used as herbicides. This is crucial for monitoring pesticide levels in ground and drinking water.
Photocatalytic Degradation of Pollutants
- Studies like Chia, Tang, & Weavers (2004) explore the degradation of chlorophenols like 4-chlorophenol, closely related to N-(4-butoxyphenyl)-3-chloropropanamide, through photoactivated periodate processes. This research contributes to understanding the breakdown of environmental pollutants.
Synthesis of Antimicrobial Agents
- Research on compounds like 1,3-Bis(4-chlorophenyl)-2,3-epoxypropanone, related to N-(4-butoxyphenyl)-3-chloropropanamide, highlights their role as intermediates in synthesizing antimicrobial agents. The study by Rashad et al. (2013) shows their potential in developing new and effective antimicrobial drugs.
Development of Skin Depigmentation Agents
- Research by Raza et al. (2019) on N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are structurally similar to N-(4-butoxyphenyl)-3-chloropropanamide, highlights their potential as skin depigmentation agents, opening new avenues in dermatological treatments.
Environmental Science and Toxicology
- The analysis of global trends in 2,4-D herbicide toxicity research, as per Zuanazzi, Ghisi, & Oliveira (2020), provides insight into the environmental and health impacts of chlorophenoxy acid herbicides, closely related to N-(4-butoxyphenyl)-3-chloropropanamide. Understanding these impacts is essential for public health and environmental protection.
Adsorption and Removal of Environmental Hormones
- Studies like Wei et al. (2019) investigate the adsorption mechanisms of chlorophenols on graphene oxide, relevant for removing environmental hormones from water. This research is significant for addressing water pollution and ensuring safe drinking water.
Mecanismo De Acción
Target of Action
N-(4-butoxyphenyl)-3-chloropropanamide is a derivative of the compound Bufexamac . Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) used to treat skin conditions like atopic eczema and inflammatory dermatoses . Therefore, it can be inferred that N-(4-butoxyphenyl)-3-chloropropanamide may also target similar pathways involved in inflammation and skin conditions.
Mode of Action
Bufexamac is known to exert its effects by reducing the production of prostaglandins and leukotrienes, potent mediators of inflammation . It’s plausible that N-(4-butoxyphenyl)-3-chloropropanamide may have a similar mode of action.
Biochemical Pathways
As a derivative of bufexamac, it may influence the cyclooxygenase (cox) and lipoxygenase (lox) pathways, which are involved in the production of prostaglandins and leukotrienes, respectively . These mediators play key roles in the inflammatory response, and their reduction can help alleviate symptoms of inflammatory skin conditions.
Result of Action
Based on its structural similarity to bufexamac, it can be hypothesized that it may help reduce inflammation and alleviate symptoms of inflammatory skin conditions .
Action Environment
The action environment of N-(4-butoxyphenyl)-3-chloropropanamide is likely to be the skin, given its structural similarity to Bufexamac, which is typically administered topically . Environmental factors such as skin pH, temperature, and moisture levels could potentially influence the compound’s action, efficacy, and stability.
Direcciones Futuras
The future directions for research on “N-(4-butoxyphenyl)-3-chloropropanamide” would likely depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-10-17-12-6-4-11(5-7-12)15-13(16)8-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKBOXGGDIHFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272676 | |
| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-3-chloropropanamide | |
CAS RN |
1365963-96-7 | |
| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365963-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)



![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)
